molecular formula C10H14ClN B590584 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 41565-82-6

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Número de catálogo: B590584
Número CAS: 41565-82-6
Peso molecular: 183.679
Clave InChI: KCQZPRLKNXADRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound built on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry. The THIQ core is a privileged structure found in a wide array of natural products and synthetic compounds with diverse pharmacological activities . Researchers are particularly interested in THIQ derivatives for their potential applications in developing new therapeutic agents, as they have been reported to exhibit anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . The specific 7-methyl substitution on the isoquinoline ring makes this compound a valuable intermediate or building block for synthetic and medicinal chemistry research. It serves as a key precursor for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing biological potency and selectivity . The THIQ scaffold is commonly synthesized via methods such as the Pictet-Spengler condensation or Bischler-Napieralski reaction . Studies on related THIQ analogs have shown that subtle changes in substitution patterns can significantly influence biological activity and mechanism of action . For instance, some 1,1-disubstituted THIQ derivatives have demonstrated potent dopamine D2 receptor-blocking activity, while others have been investigated as neuroprotective agents . This product, this compound, is provided for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQZPRLKNXADRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670250
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41565-82-6
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41565-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone method for synthesizing tetrahydroisoquinoline scaffolds. For 7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, this involves condensing a benzaldehyde derivative with a methylamine precursor under acidic conditions.

Reaction Conditions :

  • Starting Materials : 3-Methoxybenzaldehyde and methylamine hydrochloride.

  • Acid Catalyst : Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Solvent : Ethanol or acetonitrile.

  • Temperature : Reflux at 80–100°C for 12–24 hours.

Mechanism :

  • Formation of an imine intermediate via condensation of the aldehyde and amine.

  • Cyclization facilitated by acid catalysis to form the tetrahydroisoquinoline core.

  • Hydrolysis and subsequent hydrochloride salt formation.

Yield : 60–75%, depending on solvent purity and reaction time.

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-phenylethylamides to generate dihydroisoquinolines, followed by hydrogenation.

Procedure :

  • Amide Formation : React 3-methylphenethylamine with acetyl chloride to form NN-acetyl-3-methylphenethylamine.

  • Cyclization : Use phosphoryl chloride (POCl3\text{POCl}_3) or P2O5\text{P}_2\text{O}_5 in refluxing toluene to yield 7-methyl-3,4-dihydroisoquinoline.

  • Hydrogenation : Catalytic hydrogenation with Pd/C\text{Pd/C} in methanol under H2\text{H}_2 pressure (3–5 atm) to reduce the dihydro intermediate to the tetrahydro form.

  • Salt Formation : Treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Optimization :

  • Hydrogenation efficiency improves with higher catalyst loadings (5–10% Pd/C\text{Pd/C}) and elevated temperatures (50–60°C).

Modern Catalytic Methods

Asymmetric Organocatalysis

Recent advances employ chiral organocatalysts to achieve enantioselective synthesis.

Example :

  • Catalyst : LProline\text{L}-Proline or MacMillan catalysts.

  • Substrates : 3-Methylcinnamaldehyde and methylamine.

  • Conditions : Solvent-free or in dichloromethane at 25°C.

  • Outcome : Enantiomeric excess (ee) of up to 85% for the (R)-enantiomer.

Advantages :

  • Avoids transition metals, reducing purification steps.

  • Scalable to gram quantities with minimal racemization.

Flow Chemistry Techniques

Continuous flow systems enhance reaction control and scalability.

Protocol :

  • Microreactor Setup : Stainless steel reactor (0.5 mm diameter).

  • Reagents : 3-Methoxybenzaldehyde and methylamine dissolved in ethanol.

  • Flow Rate : 0.1 mL/min, residence time of 10 minutes.

  • Post-Processing : In-line HCl gas introduction for immediate salt formation.

Results :

  • 90% conversion at 100°C.

  • Purity >95% after crystallization.

Industrial-Scale Production

Large-Scale Bromination (Adapted for Methylation)

While source details bromination for a related compound, analogous strategies apply to methylation.

Steps :

  • Methylation of Tetrahydroisoquinoline :

    • React 1,2,3,4-tetrahydroisoquinoline with methyl iodide in NaOH/H2O\text{NaOH}/\text{H}_2\text{O}.

    • Conditions : 60°C, 6 hours, stirring at 500 rpm.

    • Yield : 80–85%.

  • Salt Formation :

    • Dissolve the free base in acetone and bubble HCl gas.

    • Crystallize at 4°C for 12 hours.

Quality Control :

  • Purity : ≥98% by HPLC.

  • Impurities : <0.5% residual solvents (GC-MS).

Crystallization Optimization

Anti-Solvent Addition :

  • Solvent System : Ethanol/water (70:30 v/v).

  • Cooling Rate : 0.5°C/min to 4°C.

  • Outcome : Needle-shaped crystals with uniform particle size (50–100 µm).

Analytical Characterization

Spectroscopic Data

Technique Findings
1H^1\text{H} NMR (400 MHz, D2 _2O)δ 2.35 (s, 3H, CH3_3), 3.10–3.25 (m, 4H, CH2_2), 6.95–7.15 (m, 3H, Ar-H).
13C^{13}\text{C} NMR (100 MHz, D2 _2O)δ 21.5 (CH3_3), 35.2, 45.8 (CH2_2), 126.5–134.0 (Ar-C).
IR (KBr)2550 cm1^{-1} (N+^+H), 1600 cm1^{-1} (C=C aromatic).

Chromatographic Purity Assessment

Method Conditions Results
HPLC C18 column, 30:70 acetonitrile/0.1% TFA, 1 mL/minRetention time: 8.2 min, Purity: 98.5%.
LC-MS ESI+, m/z 148.1 [M+H]+^+, 183.7 [M+Cl]^-.Confirms molecular ion.

Análisis De Reacciones Químicas

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological and pharmacological activities .

Mecanismo De Acción

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, it has been shown to interact with dopamine receptors and modulate dopamine metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations at the 7-Position

The 7-position of the tetrahydroisoquinoline scaffold is critical for modulating electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Substituent (7-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Methyl-1,2,3,4-tetrahydroisoquinoline HCl Methyl (-CH₃) C₁₀H₁₄ClN 199.68 Potential BBB modulation, analgesic studies
7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl Methoxy (-OCH₃) C₁₀H₁₄ClNO 215.68 Enhanced polarity; limited safety data
7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline HCl Trifluoromethyl (-CF₃) C₁₀H₁₁ClF₃N 249.65 Electron-withdrawing; improved metabolic stability
7-Chloro-1,2,3,4-tetrahydroisoquinoline HCl Chloro (-Cl) C₉H₁₁Cl₂N 220.10 Increased reactivity; Pgp ligand activity
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate HCl Carboxylate (-COOCH₃) C₁₁H₁₄ClNO₂ 227.69 Polar ester group; intermediate in drug synthesis

Key Observations:

  • Electronic Effects: Methoxy and trifluoromethyl groups alter electron density at the 7-position, influencing reactivity and binding to biological targets. Methoxy (-OCH₃) is electron-donating, while trifluoromethyl (-CF₃) and chloro (-Cl) are electron-withdrawing .
  • Biological Activity: Chloro and trifluoromethyl derivatives show promise as Pgp ligands, enhancing drug delivery across the BBB .

Structural Analogs with Variations in Substituent Position

The position of substituents significantly impacts pharmacological activity:

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline HCl (methyl at N-position): Used in synthesizing revaprazan, a gastrointestinal drug. The N-methyl group enhances metabolic stability compared to 7-substituted analogs .
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl: Demonstrated analgesic and anti-inflammatory activity in preclinical models, highlighting the importance of dimethoxy groups in modulating biological effects .

Actividad Biológica

7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a compound of significant interest due to its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article reviews the biological activity of 1MeTIQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

1MeTIQ acts primarily as a neuroprotective agent by antagonizing the effects of neurotoxins such as MPTP and rotenone, which are known to induce dopaminergic neurodegeneration. It influences dopamine metabolism and exhibits a protective effect against dopaminergic cell death . The compound is endogenously synthesized in the brain and demonstrates its activity by modulating biochemical pathways involved in neurotransmitter regulation.

Pharmacological Properties

The pharmacological profile of 1MeTIQ includes:

  • Neuroprotective Effects : It has been shown to counteract the behavioral and biochemical changes induced by neurotoxins, thereby protecting dopaminergic neurons.
  • Dopamine D2 Receptor Interaction : Certain derivatives of tetrahydroisoquinolines exhibit potent dopamine D2 receptor-blocking activity, which may contribute to their therapeutic potential .
  • Kappa Opioid Receptor Antagonism : Research indicates that some tetrahydroisoquinoline derivatives can selectively antagonize kappa opioid receptors, suggesting a role in pain modulation and addiction therapies .

Neuroprotective Studies

A study demonstrated that 1MeTIQ effectively reduces the neurotoxic effects of MPTP in mouse models. The compound was found to significantly lower the levels of oxidative stress markers and improve motor function in treated animals compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the tetrahydroisoquinoline scaffold can enhance biological activity. For instance, substituents at the C-1 position have been shown to influence receptor binding affinity and selectivity significantly .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled experiment involving MPTP-treated mice, administration of 1MeTIQ resulted in a marked decrease in neurodegeneration as assessed by histological analysis. The treated group showed significantly higher dopamine levels in the striatum compared to untreated controls, indicating a protective effect against MPTP-induced toxicity .

Case Study 2: Opioid Receptor Modulation

A study investigating the effects of various tetrahydroisoquinoline derivatives on opioid receptors found that compounds similar to 1MeTIQ exhibited selective antagonism at kappa receptors with minimal effects on mu and delta receptors. This selectivity could pave the way for developing new analgesics with reduced side effects associated with traditional opioids .

Data Tables

Property Value
Molecular Weight195.25 g/mol
Melting Point136 °C
SolubilitySoluble in water
BioavailabilityHigh (in vitro studies)
Animal Model Neuroprotective Effect
MPTP-treated MouseSignificant reduction in neurodegeneration
Rotenone-treated RatImproved motor function

Q & A

Q. What are the optimal synthetic routes for preparing 7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be systematically optimized?

A common synthetic approach involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylamine derivatives. For example, a benzaldehyde precursor can undergo Pictet-Spengler cyclization with a methylamine under acidic conditions to form the tetrahydroisoquinoline core. Optimization parameters include pH (e.g., HCl catalysis), temperature (60–100°C), and solvent choice (e.g., ethanol or acetonitrile) . Computational tools like quantum chemical calculations and reaction path searches can narrow optimal conditions by predicting energy barriers and intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization should include:

  • HPLC/LC-MS : For purity assessment and detection of impurities (e.g., unreacted intermediates or byproducts) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl group at C7) and hydrogenation of the tetrahydro ring .
  • Elemental analysis : To verify molecular formula (e.g., C11_{11}H14_{14}N·HCl) and chloride content .
    Reference standards for comparative analysis are critical, particularly for regulatory compliance in pharmaceutical research .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form. Solubility decreases in nonpolar solvents like hexane .
  • Stability : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Stability in aqueous solutions is pH-dependent; acidic conditions (pH < 5) enhance shelf life .

Advanced Research Questions

Q. How can computational methods streamline the design of 7-methyl-1,2,3,4-tetrahydroisoquinoline derivatives with enhanced biological activity?

  • Docking studies : Predict interactions with biological targets (e.g., neurotransmitter receptors) by modeling the methyl group’s steric and electronic effects .
  • QSAR modeling : Correlate substituent modifications (e.g., halogenation at C6/C7) with activity trends using datasets from analogs like 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride .
  • Reaction pathway simulations : Tools like ICReDD’s quantum chemical calculations identify energetically favorable synthetic routes .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for structurally similar tetrahydroisoquinoline derivatives?

  • Orthogonal techniques : Combine 1^1H-13^13C HSQC NMR to assign ambiguous peaks and IR spectroscopy to distinguish carbonyl vs. amine vibrations .
  • Isotopic labeling : Use deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) to simplify spectral interpretation .
  • Comparative impurity profiling : Analyze batch-specific impurities (e.g., oxidation byproducts) using LC-MS and reference standards .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) ensures consistency .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., catalyst loading, stirring rate) identifies critical process parameters .
  • Crystallization control : Adjust anti-solvent addition rates to improve crystal purity and yield .

Methodological Challenges in Biological Studies

Q. How should researchers design assays to evaluate the neuropharmacological potential of this compound?

  • In vitro models : Use primary neuronal cultures or SH-SY5Y cells to assess dopamine/norepinephrine reuptake inhibition .
  • Dose-response studies : Test concentrations from 1 nM–100 µM to determine IC50_{50} values. Include positive controls (e.g., cocaine for reuptake inhibition) .
  • Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. What are the key considerations for in vivo pharmacokinetic studies of this compound?

  • Administration routes : Intravenous (for bioavailability calculation) vs. oral (for therapeutic relevance) dosing .
  • Bioanalytical methods : LC-MS/MS quantification in plasma with a lower limit of detection (LLOD) < 1 ng/mL .
  • Tissue distribution : Radiolabeled analogs (e.g., 14^{14}C-methyl) track compound accumulation in the brain .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.